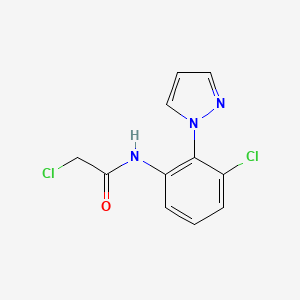![molecular formula C15H16N2O3 B7575159 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MOCAQ and is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. MOCAQ has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of MOCAQ is not fully understood, but it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. MOCAQ has also been shown to interact with the dopaminergic and serotonergic systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOCAQ have been studied extensively. MOCAQ has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease and Parkinson's disease. MOCAQ has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders. Additionally, MOCAQ has been shown to have anti-inflammatory activity, which may be beneficial for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MOCAQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MOCAQ also has limitations, including its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for the study of MOCAQ. One potential direction is the development of MOCAQ-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of MOCAQ's effects on other enzymes and biochemical pathways, which may lead to the discovery of new therapeutic targets. Additionally, the study of MOCAQ's potential as a tool for the study of enzyme kinetics and other biochemical processes may lead to new insights into fundamental biological processes.
Méthodes De Synthèse
MOCAQ can be synthesized by several methods, including the reaction of 5-methyl-3-oxazolidinone with 2-chloroacetaldehyde followed by the reaction with 2-amino-3,4-dihydroquinoline-5-carboxylic acid. Another method involves the reaction of 5-methyl-3-oxazolidinone with 2-amino-3,4-dihydroquinoline-5-carboxylic acid followed by the reaction with formaldehyde. The purity of the synthesized MOCAQ can be determined by using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
MOCAQ has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MOCAQ has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, MOCAQ has been studied for its enzyme inhibitory activity and its potential as a tool for the study of enzyme kinetics. In pharmacology, MOCAQ has been studied for its effects on the central nervous system and its potential as a drug candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-11(16-20-10)9-17-7-3-5-12-13(15(18)19)4-2-6-14(12)17/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPZUDRIZJXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC3=C(C=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)

![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
![3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)


![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)
![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
